molecular formula C19H19NO5S B2782713 Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477553-19-8

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2782713
CAS No.: 477553-19-8
M. Wt: 373.42
InChI Key: KQFUCKIQYCDIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester group at position 3 and an amide-linked 2,3-dihydrobenzo[b][1,4]dioxine moiety at position 2. The tetrahydrobenzo[b]thiophene scaffold is a bicyclic structure with a partially saturated thiophene ring, which enhances stability and modulates electronic properties.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-23-19(22)16-12-4-2-3-5-15(12)26-18(16)20-17(21)11-6-7-13-14(10-11)25-9-8-24-13/h6-7,10H,2-5,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFUCKIQYCDIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple heterocyclic moieties:

  • Chemical Formula : C18H18N2O5S
  • Molecular Weight : 370.41 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth and proliferation.
  • Receptor Modulation : It could interact with receptors involved in inflammatory responses and cancer progression.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For example:

  • Case Study 1 : A study evaluated the compound against various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). Results indicated an IC50 value of approximately 0.42 µM for A549 cells and 0.36 µM for MDA-MB-231 cells, showcasing significant cytotoxic effects compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
A5490.42
MDA-MB-2310.36

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:

  • Case Study 2 : In vitro assays showed that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Synthesis and Preparation

The synthesis of this compound involves several steps:

  • Formation of Dioxine Moiety : Starting from readily available precursors like 2,3-dihydroxybenzoic acid.
  • Functionalization : Introduction of carboxamido and thiophene groups through controlled reactions involving organic solvents and catalysts.
  • Final Coupling : The final product is obtained by coupling the synthesized intermediates under optimized conditions to ensure high yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional similarities and differences between the target compound and related derivatives:

Key Comparisons:

Structural Variations: The target compound’s dihydrobenzo[d][1,4]dioxine substituent distinguishes it from analogs with benzamido () or thiazine () groups. Steric Effects: The tert-butyl group in introduces significant steric bulk, likely reducing reactivity but increasing lipophilicity. In contrast, the target compound’s dihydrodioxine group is less bulky, favoring interactions in polar environments.

Synthesis and Yield: achieved a 22% yield using the Petasis reaction, which is lower than typical amide coupling efficiencies. The target’s amide linkage may require activating agents (e.g., carbodiimides) for coupling, as seen in ’s synthesis of chloroacetamide derivatives.

Physical Properties :

  • Melting Points : Compounds with rigid substituents (e.g., ’s dioxoisoindolinyl derivative, m.p. 277–278°C) exhibit higher melting points due to strong intermolecular forces. The target compound’s dioxine group may similarly promote crystallinity.
  • Solubility : The dihydrodioxine group’s polarity may enhance aqueous solubility relative to tert-butyl () or dimethoxybenzamido () derivatives.

Biological Implications: While biological data for the target compound are absent, highlights that tetrahydrobenzo[b]thiophene derivatives with carbamate or amide groups exhibit notable bioactivity.

Research Findings and Implications

  • Electronic Effects : The dihydrobenzo[d][1,4]dioxine group’s electron-rich nature may stabilize the amide bond in the target compound, reducing hydrolysis rates compared to esters () or nitriles ().
  • Synthetic Challenges : Low yields in multicomponent reactions () underscore the need for optimized conditions (e.g., solvent choice, catalyst) to improve efficiency.
  • Applications : Structural analogs () are explored for medicinal and agrochemical uses. The target compound’s unique substituents position it as a candidate for drug discovery or material science applications.

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates prepared?

The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Reacting 2,3-dihydrobenzo[b][1,4]dioxine derivatives with sulfonyl chlorides or anhydrides (e.g., succinic anhydride) to form carboxamide intermediates under nitrogen atmosphere .
  • Step 2 : Coupling the intermediate with tetrahydrobenzo[b]thiophene cores using reagents like EDCI/HOBt in dry dichloromethane (DCM) under reflux .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) or methanol recrystallization .

Q. Which analytical techniques are critical for structural characterization?

  • 1H/13C NMR : Assign protons and carbons using CDCl₃ or DMSO-d₆ with TMS as an internal standard. For example, carbonyl carbons appear at ~170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • LC-MS/HRMS : Validate molecular weight and purity .

Q. How is purity assessed during synthesis?

  • HPLC : Use C18 columns with MeCN:H₂O gradients (e.g., 30%→100% MeCN) to resolve impurities .
  • Melting Point Analysis : Compare observed ranges (e.g., 191–194°C) with literature values to detect solvates or polymorphs .

Q. What solvents and catalysts are typically employed in its synthesis?

  • Solvents : Dry DCM, THF, or 1,4-dioxane for moisture-sensitive steps .
  • Catalysts : Triethylamine (TEA) or DMAP for acylations .

Q. What are the key intermediates in its synthesis?

  • Intermediate 11f : A tetrahydrobenzo[b]thiophene precursor functionalized with amino groups for subsequent acylations .
  • Benzodioxine-carboxamide : Synthesized via benzodioxine sulfonylation or carboxylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Temperature : Reflux (~40–60°C) for faster kinetics without side reactions .
  • Catalyst Loading : Adjust DMAP or TEA stoichiometry (1.2–2.0 eq.) to enhance acylation efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility of bulky intermediates .

Q. How to resolve discrepancies in spectral data across studies?

  • Cross-Validation : Combine NMR, IR, and HRMS to confirm assignments. For example, inconsistent NH peaks in IR may indicate residual solvent effects .
  • Crystallography : Single-crystal X-ray diffraction (if available) resolves ambiguous stereochemistry .

Q. What strategies determine structure-activity relationships (SAR) for biological activity?

  • Analog Synthesis : Modify substituents (e.g., ester groups, aryl rings) and test antibacterial efficacy .
  • Docking Studies : Use computational models to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How to design experiments probing its mechanism of action?

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified bacterial targets (e.g., DNA gyrase) .
  • Gene Expression Profiling : RNA-seq to identify upregulated resistance genes in treated bacterial strains .

Q. How to address solubility challenges in biological assays?

  • Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Replace methyl esters with hydrophilic groups (e.g., carboxylic acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.